- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P)Synthesis, 2014, 46(22), 3059-3066,
Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure
Nome do Produto:N-Allylphenothiazine
N.o CAS:20962-92-9
MF:C15H13NS
MW:239.335422277451
CID:1064326
N-Allylphenothiazine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Allylphenothiazine
- 10-prop-2-enylphenothiazine
- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)
- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)
- Phenothiazine, 10-allyl- (6CI, 8CI)
- 10-Allyl-10H-phenothiazine
- 10-Allylphenothiazine
-
- Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
- Chave InChI: GFVSLJXVNAYUJE-UHFFFAOYSA-N
- SMILES: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2
Propriedades Computadas
- Massa Exacta: 239.07699
Propriedades Experimentais
- PSA: 3.24
N-Allylphenothiazine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | A572200-100mg |
N-Allylphenothiazine |
20962-92-9 | 100mg |
$ 173.00 | 2023-09-09 | ||
TRC | A572200-1g |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-09-09 | ||
TRC | A572200-1000mg |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-04-19 |
N-Allylphenothiazine Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C
1.2 16 h, 130 °C
1.2 16 h, 130 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C
Referência
- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary aminesChemical Data Collections, 2020, 29,,
Método de produção 3
Condições de reacção
1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled
Referência
- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directlyChemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269,
Método de produção 4
Condições de reacção
1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux
Referência
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in waterTetrahedron, 2008, 64(40), 9625-9629,
Método de produção 5
Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide
Referência
- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic PolymerizationMacromolecules, 2002, 35(8), 2962-2969,
Método de produção 6
Condições de reacção
1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux
Referência
- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenesApplied Organometallic Chemistry, 2011, 25(12), 883-890,
Método de produção 7
Condições de reacção
1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux
Referência
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetatesTetrahedron, 2006, 62(15), 3752-3760,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt
1.2 rt; 20 h, rt
1.2 rt; 20 h, rt
Referência
- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materialsJournal of Molecular Structure, 2022, 1262,,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Referência
- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solventRevue Roumaine de Chimie, 1988, 33(2), 195-7,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux
Referência
- Walking on the surface of phenothiazines: a combined experimental and theoretical approachRevue Roumaine de Chimie, 2010, 55(11-12), 879-884,
N-Allylphenothiazine Raw materials
N-Allylphenothiazine Preparation Products
N-Allylphenothiazine Literatura Relacionada
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
20962-92-9 (N-Allylphenothiazine) Produtos relacionados
- 1637-16-7(10H-Phenothiazine,10-ethyl-)
- 2171676-63-2(2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}formamido)acetic acid)
- 403829-36-7(methyl 2-(5Z)-5-(2-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylacetate)
- 1522933-14-7(5-(4-bromo-3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid)
- 2365419-20-9(methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride)
- 1349716-42-2(tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate)
- 1806948-04-8(5-Cyano-4-(difluoromethyl)-2-iodopyridine-3-acetonitrile)
- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
- 88023-83-0(Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-)
- 2742653-96-7([(2-Fluoro-6-methoxyphenyl)methyl](methyl)amine hydrochloride)
Fornecedores recomendados
江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
